![molecular formula C17H9BrFN3O2 B2730206 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one CAS No. 1207001-34-0](/img/structure/B2730206.png)
3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
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Description
3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a chemical compound with potential applications in scientific research. This compound is a quinolone derivative and is known for its ability to inhibit the activity of certain enzymes. The purpose of
Scientific Research Applications
Antibacterial and Antifungal Properties
A study by Sirgamalla and Boda (2019) synthesized derivatives similar to the compound of interest and evaluated them for antibacterial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as Aspergillus niger and Candida albicans. Their findings suggest potential for these compounds in treating infections caused by these pathogens. Read more.
Anticancer Activities
Fang et al. (2016) reported the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which showed moderate to high levels of antitumor activities against various cancer cell lines, suggesting the potential of similar compounds in cancer therapy. Read more.
Antimicrobial Evaluation
Gul et al. (2017) explored the antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, highlighting the potential of these compounds for developing new antimicrobial agents. Read more.
Antiviral and Cytotoxic Activities
Selvam et al. (2010) synthesized 2,3-disubstitutedquinazolin-4(3H)-ones and evaluated them for in vitro antiviral activity against HIV, HSV, and vaccinia viruses, with certain derivatives showing distinct antiviral activity, indicating the potential for viral infection treatment. Read more.
Synthesis and Molecular Docking
The synthesis and characterization of compounds with similar structural motifs have been reported, demonstrating their biological activities and potential applications in drug development for various diseases. For instance, Mphahlele et al. (2017) described the synthesis of 5-styryltetrazolo[1,5-c]quinazolines with significant cytotoxicity against cancer cell lines, providing a foundation for further exploration of similar compounds in cancer research. Read more.
properties
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrFN3O2/c18-13-4-2-1-3-10(13)16-21-17(24-22-16)12-8-20-14-6-5-9(19)7-11(14)15(12)23/h1-8H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIBBDBUABOAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one |
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